molecular formula C15H16N4O5 B8395065 4-Nitrobenzyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4h)-carboxylate

4-Nitrobenzyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4h)-carboxylate

Cat. No. B8395065
M. Wt: 332.31 g/mol
InChI Key: YFUNNTKEYQOTKY-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

Methanol (150 ml) was added to the mixture of 2-hydroxymethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid 4-nitrobenzyl ester (Example 25) (2.38 g) and 10% Pd—C (50% wet, 1.19 g). The reaction mixture was stirred for 2 hours under a hydrogen atmosphere. The mixture was filtered and concentrated under reduced pressure. The residue was applied to silica-gel column chromatography, then the column was eluted with 50% methanol in chloroform. The titled compound was obtained as a white solid (1.08 g, 98%).
Quantity
1.19 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(COC([N:12]2[CH2:17][CH2:16][N:15]3[N:18]=[C:19]([CH2:21][OH:22])[CH:20]=[C:14]3[CH2:13]2)=O)=CC=1)([O-])=O>[Pd].CO>[N:18]1[N:15]2[CH2:16][CH2:17][NH:12][CH2:13][C:14]2=[CH:20][C:19]=1[CH2:21][OH:22]

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)N2CC=3N(CC2)N=C(C3)CO)C=C1
Name
Quantity
1.19 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
the column was eluted with 50% methanol in chloroform

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=C2N1CCNC2)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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